N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(21-20-23-22-19(26-20)16-12-7-13-25-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQBZPHECTSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the diphenylacetamide group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the oxolan-2-yl and diphenylacetamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated molecule.
Scientific Research Applications
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, but they may include enzymes, receptors, and other proteins involved in disease pathways.
Comparison with Similar Compounds
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (Molbank 2013)
- Structure : Features a diphenylmethyl-substituted oxadiazole linked to a pyrazinyl acetamide via a sulfanyl bridge.
- Synthesis : Prepared via regioselective S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2-thione with 2-chloro-N-(pyrazin-2-yl)acetamide .
- Key Differences : The sulfanyl bridge and pyrazine substituent contrast with the oxolan and diphenylacetamide groups in the target compound. Pyrazine may enhance hydrogen-bonding interactions, while the sulfanyl group could influence redox properties.
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (EP3348550A1)
- Structure : Benzothiazole core with a sulfamoyl group at the 6-position and diphenylacetamide at the 2-position.
- Key Differences : Replacement of oxadiazole with benzothiazole alters electronic properties and binding affinity. The sulfamoyl group improves solubility and may target enzymes like carbonic anhydrases .
Anticancer Activity of Oxadiazole-Thiazolidinedione Hybrids
Compounds such as 2-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-(2,4-dioxothiazolidin-3-yl)acetamide () demonstrate potent anticancer activity.
- Structure : Oxadiazole linked to a thiazolidinedione (TZD) moiety via an acetamide bridge.
- Activity: IC₅₀ values in the micromolar range against leukemia and melanoma cell lines, attributed to TZD’s apoptosis-inducing effects .
- Comparison : The absence of TZD in the target compound suggests divergent mechanisms, though the diphenylacetamide group may still contribute to cytotoxicity via hydrophobic interactions.
Sulfanyl-Substituted Oxadiazole Acetamides ()
- Examples :
- 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide
- Mol. Formula : C₁₈H₁₆ClN₃O₂S
- Mol. Weight : 373.86 g/mol
- 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
- Mol. Formula : C₁₇H₁₄ClN₃O₂S
- Mol. Weight : 359.83 g/mol
- Key Differences : The sulfanyl group and N-alkyl substituents contrast with the oxolan and diphenyl groups in the target compound. These modifications may reduce steric hindrance and alter metabolic stability .
Molecular Properties Comparison
Biological Activity
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an oxadiazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structure of this compound combines an oxadiazole moiety with a diphenylacetamide group, suggesting a multifaceted mechanism of action.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The presence of the oxolan moiety may enhance the permeability and interaction of the compound with microbial membranes.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been well-documented. In particular, compounds similar to this compound have been evaluated in models of inflammation. These studies typically involve measuring cytokine levels and inflammatory markers in vitro and in vivo.
Anticancer Properties
Recent investigations into the anticancer effects of oxadiazole derivatives have revealed promising results. For example, compounds with similar structures have shown cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The diphenylacetamide component may contribute to these effects by modulating signaling pathways involved in cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, treatment with this compound resulted in a significant reduction in paw edema compared to the control group. The compound was administered at varying doses (10 mg/kg and 20 mg/kg).
| Treatment Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| 10 | 30 |
| 20 | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The oxadiazole ring may interact with specific enzymes involved in microbial metabolism or inflammatory pathways.
- Cell Membrane Disruption : The lipophilic nature of the diphenylacetamide group may facilitate membrane penetration and disruption in microbial cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell proliferation.
Q & A
Advanced Question
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex regions (e.g., oxolan-2-yl protons) .
- IR Spectroscopy : Identify characteristic carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Solid-State NMR : Distinguish polymorphic forms, critical for patenting and formulation .
How can computational methods predict the pharmacokinetic properties of this compound?
Advanced Question
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., cyclooxygenase-2) .
- ADMET Prediction : Use software like SwissADME to estimate absorption (LogP), metabolism (CYP450 interactions), and toxicity (AMES test) .
Case Study : For a related oxadiazole, MD simulations accurately predicted blood-brain barrier permeability, validated by in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
